molecular formula C4H10N2S2 B14688274 Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester CAS No. 25554-63-6

Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester

Cat. No.: B14688274
CAS No.: 25554-63-6
M. Wt: 150.3 g/mol
InChI Key: JDSSRPIKYHLWKB-UHFFFAOYSA-N
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Description

Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester is a chemical compound with the molecular formula C₄H₁₀N₂S₂ and a molecular weight of 150.266 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbodithioic acid core with two methyl groups and a methyl ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester typically involves the reaction of hydrazinecarbodithioic acid with methyl iodide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects .

Comparison with Similar Compounds

Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester can be compared with other similar compounds such as:

Properties

IUPAC Name

methyl N-(dimethylamino)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S2/c1-6(2)5-4(7)8-3/h1-3H3,(H,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSSRPIKYHLWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=S)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180250
Record name Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25554-63-6
Record name Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025554636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazinecarbodithioic acid, 2,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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